molecular formula C15H19N3O4S B10957624 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10957624
M. Wt: 337.4 g/mol
InChI Key: MZUKNIIMYTUXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a hydroxyphenyl group, and a pyrazole ring.

Preparation Methods

The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the preparation of 5-(ethylsulfonyl)-2-hydroxybenzoic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxamide under suitable conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H19N3O4S/c1-5-23(21,22)11-6-7-13(19)12(8-11)16-15(20)14-9(2)17-18(4)10(14)3/h6-8,19H,5H2,1-4H3,(H,16,20)

InChI Key

MZUKNIIMYTUXDI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=C(N(N=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.